2-(Piperidin-4-yloxy)benzoic acid hydrochloride
Overview
Description
2-(Piperidin-4-yloxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is known for its utility in various scientific research applications, particularly in the field of targeted protein degradation. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxy)benzoic acid hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with 4-piperidinol in the presence of a suitable base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yloxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of piperidinyl alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Piperidin-4-yloxy)benzoic acid hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of PROTACs for targeted protein degradation, which is a promising approach for studying protein function and developing new therapeutics.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)benzoic acid hydrochloride in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The molecular targets and pathways involved include:
Target Protein: The specific protein intended for degradation.
E3 Ubiquitin Ligase: An enzyme that tags the target protein with ubiquitin molecules.
Proteasome: A cellular complex that degrades ubiquitinated proteins.
Comparison with Similar Compounds
2-(Piperidin-4-yloxy)benzoic acid hydrochloride can be compared with other similar compounds, such as:
2-(Piperidin-4-yl)benzoic acid hydrochloride: Another semi-flexible linker used in PROTAC development.
4-(Piperidin-4-yl)benzoic acid hydrochloride: A similar compound with a different substitution pattern on the aromatic ring.
3-(Piperidin-4-yl)benzoic acid hydrochloride: Another variant with a different position of the piperidine moiety.
The uniqueness of this compound lies in its specific structure, which provides optimal flexibility and rigidity for effective PROTAC function .
Properties
IUPAC Name |
2-piperidin-4-yloxybenzoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-12(15)10-3-1-2-4-11(10)16-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWGPTKBRMVUIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332531-16-4 | |
Record name | Benzoic acid, 2-(4-piperidinyloxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332531-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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